(R)-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol
Overview
Description
®-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol is a complex organic compound that features a quinoline moiety attached to a quinuclidine structure via a methanol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline moiety, followed by the synthesis of the quinuclidine structure. The final step involves the coupling of these two components through a methanol linker under specific reaction conditions, such as the use of a base catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
®-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and halogenated quinoline derivatives .
Scientific Research Applications
®-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The quinuclidine structure can interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinoline N-oxide and halogenated quinolines share structural similarities with ®-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol.
Quinuclidine derivatives: Compounds like quinuclidine N-oxide and substituted quinuclidines are structurally related.
Uniqueness
®-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol is unique due to its combined quinoline and quinuclidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-TUFGIGEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CN2CC[C@@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-10-5 | |
Record name | Cinchonan-9-ol, (9S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinchonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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